1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
- The difluorobenzoyl group can be introduced via acylation reactions using 2,6-difluorobenzoyl chloride.
- Common reagents: Pyridine or triethylamine as a base.
- Conditions: Room temperature to mild heating.
Attachment of the Nitrophenylmethyl Sulfanyl Group:
- This step involves the nucleophilic substitution reaction where the nitrophenylmethyl sulfanyl group is attached to the dihydroimidazole ring.
- Common reagents: 4-nitrobenzyl chloride, thiourea.
- Conditions: Reflux in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps:
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Formation of the Dihydroimidazole Ring:
- Starting with a suitable precursor such as an imidazole derivative, the dihydroimidazole ring can be formed through cyclization reactions.
- Common reagents: Ammonium acetate, formaldehyde.
- Conditions: Reflux in ethanol or other suitable solvents.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
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Oxidation:
- The nitrophenylmethyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
- Conditions: Room temperature to mild heating.
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Reduction:
- The nitro group can be reduced to an amino group.
- Common reagents: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
- Conditions: Room temperature to mild heating.
-
Substitution:
- The difluorobenzoyl group can participate in nucleophilic aromatic substitution reactions.
- Common reagents: Nucleophiles such as amines or thiols.
- Conditions: Elevated temperatures, often in polar aprotic solvents.
Major Products:
- Oxidation of the sulfanyl group yields sulfoxides or sulfones.
- Reduction of the nitro group yields the corresponding amine.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
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Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of small molecules with biological targets.
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Medicine:
- Potential use as a lead compound in drug discovery programs.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Potential applications in the development of new materials with specific properties.
- Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application:
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Biological Activity:
- The compound may interact with enzymes or receptors, inhibiting or modulating their activity.
- Molecular targets could include proteins involved in cell signaling pathways, DNA replication, or metabolic processes.
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Chemical Reactivity:
- The difluorobenzoyl group can participate in electrophilic aromatic substitution reactions.
- The nitrophenylmethyl sulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
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1-(2,6-Difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:
- Similar structure but with a methyl group instead of a nitro group.
- Differences in reactivity and biological activity due to the absence of the nitro group.
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1-(2,6-Difluorobenzoyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole:
- Similar structure but with a chloro group instead of a nitro group.
- Differences in reactivity and biological activity due to the presence of the chloro group.
Uniqueness: 1-(2,6-Difluorobenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of both the difluorobenzoyl and nitrophenylmethyl sulfanyl groups, which confer distinct chemical and biological properties
This compound’s unique structure and reactivity make it a valuable subject of study in the development of new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-13-2-1-3-14(19)15(13)16(23)21-9-8-20-17(21)26-10-11-4-6-12(7-5-11)22(24)25/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASENXLNTKXPQRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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